molecular formula C28H62Cl8N8 B1150154 PLX9486

PLX9486

Cat. No. B1150154
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies;  it plays a key role in the regulation of cell differentiation and proliferation.

Scientific Research Applications

Anti-Tumor Efficacy in Gastrointestinal Stromal Tumors (GISTs)

PLX9486, a tyrosine kinase inhibitor (TKI), has demonstrated notable in vitro and in vivo anti-tumor efficacy, particularly in gastrointestinal stromal tumors (GISTs) resistant to other TKIs. It targets both primary KIT exon 9 and 11 and secondary exon 17 and 18 mutations. This compound has shown potential in overcoming resistance to other treatments like imatinib and sunitinib, which are commonly used in GIST treatment but often lead to secondary resistance. This inhibitor has exhibited significant inhibition of tumor growth and KIT signaling pathway in patient-derived imatinib-resistant GIST xenograft models, suggesting its promise as a therapeutic agent in GISTs resistant to first-line treatments (Gebreyohannes et al., 2018).

Combination Therapy in Refractory GISTs

Research on the combination of this compound with sunitinib, another KIT inhibitor, has shown promising results in providing a broad mutation coverage and better disease control in GISTs. This combination therapy has been tested in a Phase 1b/2a trial, focusing on patients with GISTs refractory to other treatments. The trial found that the combined use of these inhibitors was safe and associated with significant clinical benefits, suggesting the effectiveness of targeting two complementary conformational states of the same kinase (Wagner et al., 2021).

properties

Molecular Formula

C28H62Cl8N8

SMILES

Unknown

Appearance

Solid powder

synonyms

PLX9486;  PLX-9486;  PLX 9486.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.